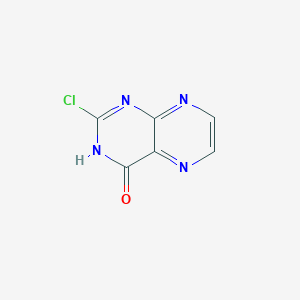
2-Chloropteridin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropteridin-4(3H)-one is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The presence of a chlorine atom at the second position of the pteridine ring imparts unique chemical properties to this compound, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropteridin-4(3H)-one typically involves the chlorination of pteridin-4(3H)-one. One common method is the reaction of pteridin-4(3H)-one with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Chloropteridin-4(3H)-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form pteridin-4(3H)-one derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products include various substituted pteridines, depending on the nucleophile used.
Oxidation: Products include pteridin-4(3H)-one derivatives with different oxidation states.
Reduction: Products include dihydropteridines with reduced double bonds in the pteridine ring.
Scientific Research Applications
2-Chloropteridin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for understanding pteridine metabolism.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of dyes and pigments due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloropteridin-4(3H)-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in pteridine metabolism, leading to disruptions in cellular processes. The chlorine atom enhances its binding affinity to target proteins, making it a potent inhibitor. The compound can also generate reactive oxygen species, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pteridin-4(3H)-one: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
2-Aminopteridin-4(3H)-one: Contains an amino group instead of a chlorine atom, leading to different nucleophilic substitution reactions.
2-Methylpteridin-4(3H)-one: The presence of a methyl group instead of chlorine alters its electronic properties and reactivity.
Uniqueness
2-Chloropteridin-4(3H)-one is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and its binding affinity to biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying pteridine-related biological processes.
Properties
Molecular Formula |
C6H3ClN4O |
|---|---|
Molecular Weight |
182.57 g/mol |
IUPAC Name |
2-chloro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H3ClN4O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H,9,10,11,12) |
InChI Key |
DUOFYUZQOJIUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


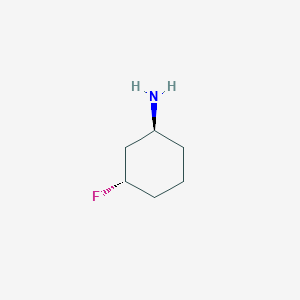
![2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B12997023.png)

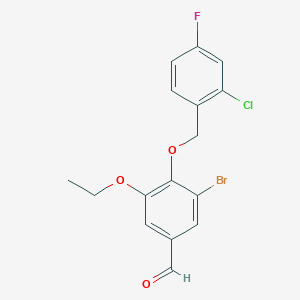
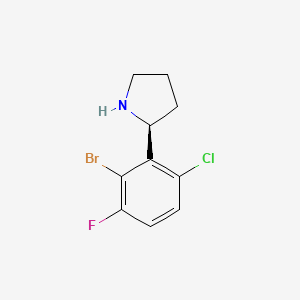

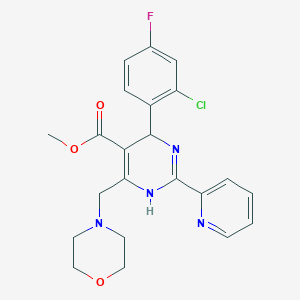
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12997066.png)
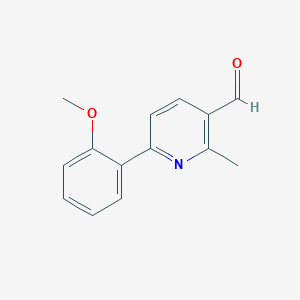
![6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12997079.png)
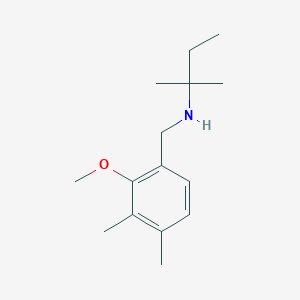
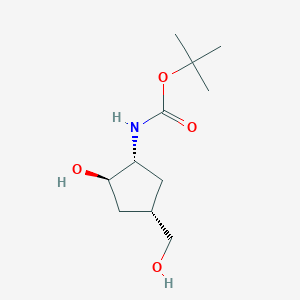
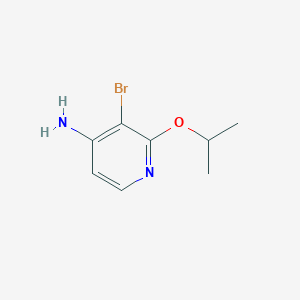
![tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate](/img/structure/B12997100.png)
